molecular formula C11H8ClFO4 B2521013 Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate CAS No. 2411255-85-9

Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate

Cat. No.: B2521013
CAS No.: 2411255-85-9
M. Wt: 258.63
InChI Key: ICTLIFBNXBQHFL-UHFFFAOYSA-N
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Description

Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chloro-2-fluorophenyl group attached to a dioxobutanoate moiety

Scientific Research Applications

Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 4-Chloro-2-fluorophenylboronic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or thioesters.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoic acid, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

  • Methyl 2-(4-chloro-2-fluorophenyl)acetate
  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • 4-Chloro-2-fluorobenzenemethanol

Comparison: Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate is unique due to its dioxobutanoate moiety, which imparts distinct chemical properties compared to similar compounds. For instance, the presence of two carbonyl groups in the dioxobutanoate structure allows for different reactivity patterns, such as the ability to undergo specific oxidation and reduction reactions that may not be possible with simpler esters like Methyl 2-(4-chloro-2-fluorophenyl)acetate.

Properties

IUPAC Name

methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFO4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHOUXWFAHCIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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